molecular formula C9H17N B094499 8-Azaspiro[4.5]decane CAS No. 176-64-7

8-Azaspiro[4.5]decane

Cat. No.: B094499
CAS No.: 176-64-7
M. Wt: 139.24 g/mol
InChI Key: AXMNGEUJXLXFRY-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane is a bicyclic organic compound characterized by a spiro linkage, where two rings are connected through a single carbon atom. This compound is notable for its structural rigidity and three-dimensional properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[4.4]nonane

Uniqueness: 8-Azaspiro[4.5]decane is unique due to its specific spiro linkage and the presence of a nitrogen atom within the spiro structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMNGEUJXLXFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331317
Record name 8-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-64-7
Record name 8-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASPIRODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Was prepared from (3,3-pentamethylenglutarimide by lithium aluminium hydride reduction in tetrahydrofurane under standard conditions. Flash chromatography (silica, eluent dichloromethane/methanol/triethylamine 10:2:0.1) afforded the title compound as light yellow oil (>95% yield). MS 154(M+H+).
[Compound]
Name
3,3-pentamethylenglutarimide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
dichloromethane methanol triethylamine
Quantity
0 (± 1) mol
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Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 8-Azaspiro[4.5]decane itself is not a specific drug but serves as a core scaffold in various pharmaceutical compounds. Its derivatives interact with a range of targets, including:

  • α1-Adrenergic Receptors: Compounds like 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) exhibit high affinity for the α1D-adrenergic receptor subtype. [] This interaction can lead to downstream effects such as vasoconstriction or apoptosis, depending on the specific receptor subtype and cell type involved. [, ]
  • 5-HT1A Receptors: Derivatives like buspirone, which contains the this compound scaffold, act as partial agonists at 5-HT1A receptors. [, ] This interaction can lead to downstream effects including anxiolytic and antidepressant-like effects. [, ]
  • Other Targets: Research also suggests interactions with other targets like fatty acid amide hydrolase (FAAH) and the sigma-1 receptor. [, ] These interactions can lead to a variety of downstream effects, depending on the specific target and its physiological role.

ANone: this compound itself has the following characteristics:

  • Spectroscopic Data: Spectroscopic characterization data for this compound derivatives can be found in the literature. For example, a study utilizing 1H, 13C, and 31P NMR, as well as IR spectroscopy, analyzed a series of phosphoramidates containing the this compound moiety. []
  • Crystal Structures: Studies have determined the crystal structures of various this compound derivatives, offering insights into their conformational preferences and potential for solid-state stability. [, , ]
  • Antibacterial Activity: Research on amphiphilic indole derivatives incorporating the this compound scaffold reported good metabolic stability, suggesting potential for further development as antibacterial agents. []

ANone: There is limited research on the catalytic properties of this compound derivatives. The focus has primarily been on their biological activity as ligands for various receptors.

ANone: Yes, computational chemistry has played a role in understanding the structure-activity relationship of this compound derivatives:

  • Receptor Mapping: Graphics computer-aided receptor mapping was used to study 5-HT1A receptor ligands, including buspirone, which has the this compound scaffold. This led to the design of novel potent and selective ligands, demonstrating the utility of computational approaches. []
  • Conformational Analysis: Theoretical quantum mechanical calculations, combined with experimental data like NMR and X-ray crystallography, were used to analyze the conformation of buspirone and its analogs. These studies showed that buspirone-like molecules, containing the this compound core, typically adopt an extended rod-shape conformation, providing insights into their interaction with the 5-HT1A receptor. []

ANone: SAR studies have been crucial in understanding the impact of structural modifications on the biological activity of this compound derivatives:

  • 5-HT1A Receptor Ligands: Research on buspirone analogs revealed that the basic nitrogen of the azaspirodecane ring and the bulky cycloimide moiety are essential for 5-HT1A receptor binding. In contrast, the 2-pyrimidinyl group appears less critical for activity. [] Modifications to the linker length and the nature of the aromatic substituents can also impact affinity and selectivity for the 5-HT1A receptor. [, ]

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